12Beta-Hydroxyisocholic Acid Methyl Ester
Description
12β-Hydroxyisocholic Acid Methyl Ester is a bile acid derivative characterized by a methyl ester group at the C-24 position and a β-hydroxyl group at the C-12 position of the steroidal backbone. Bile acid methyl esters are critical in lipid metabolism, acting as emulsifiers and signaling molecules. This compound’s structural features, particularly the stereochemistry (β-configuration) of the hydroxyl group, influence its solubility, receptor interactions, and metabolic stability .
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21-,23+,24+,25-/m1/s1 |
InChI Key |
DLYVTEULDNMQAR-IORFIOCPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 12Beta-Hydroxyisocholic Acid Methyl Ester typically involves the esterification of 12Beta-Hydroxyisocholic Acid with methanol. This reaction is catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or potassium methylate. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the acid to its methyl ester form .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 12Beta-Hydroxyisocholic Acid is mixed with methanol and a catalyst. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored. After completion, the product is purified using techniques such as distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 12Beta-Hydroxyisocholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides
Scientific Research Applications
12Beta-Hydroxyisocholic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 12Beta-Hydroxyisocholic Acid Methyl Ester involves its interaction with bile acid receptors and transporters in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. This compound also influences the gut microbiota composition, which in turn affects bile acid metabolism and overall gut health .
Comparison with Similar Compounds
Research Implications and Gaps
- 12β-Hydroxyisocholic Acid Methyl Ester : Further studies are needed to clarify its FXR modulation efficacy and role in lipid transport. Comparative analyses with 12α-hydroxy isomers could reveal stereochemical impacts on function.
- BAA473 : Its 11-oxo group may serve as a metabolic intermediate in bile acid pathways, warranting enzymatic studies .
- Diterpenoid Esters: Potential applications in drug discovery (e.g., antimicrobial agents) remain underexplored .
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